2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic framework characterized by fused chromene and pyrrole rings. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key structural features include:
- A 4-methoxyphenyl group at position 1, contributing to electronic modulation and solubility.
- A methyl group at position 7, influencing steric and electronic properties.
Its molecular formula is C21H19NO6, with a molecular weight of 381.38 g/mol.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-12-3-8-16-15(11-12)19(24)17-18(13-4-6-14(26-2)7-5-13)22(9-10-23)21(25)20(17)27-16/h3-8,11,18,23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIJCMNNIGIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-(2-Hydroxy-5-Methylphenyl)-2,4-Dioxobutanoate
The methyl-substituted dioxobutanoate precursor is prepared via Claisen condensation between methyl acetoacetate and 2-hydroxy-5-methylbenzoic acid, followed by esterification. Key steps include:
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Reaction Conditions :
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2-Hydroxy-5-methylbenzoic acid (1.0 equiv) is condensed with methyl acetoacetate (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6 h).
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Acid catalysis (0.1 equiv H₂SO₄) promotes esterification.
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Work-Up : The crude product is purified via recrystallization from ethanol/water (yield: 72–78%).
Multicomponent Cyclization Reaction
The core heterocycle is assembled using the following optimized procedure:
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Reagents :
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Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (1.0 equiv).
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4-Methoxybenzaldehyde (1.1 equiv).
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2-Hydroxyethylamine (1.1 equiv).
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Solvent System : Anhydrous ethanol (10 mL per 1 mmol of dioxobutanoate).
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Reaction Conditions :
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Aldehyde and amine are pre-mixed at room temperature (25°C, 20 min) to form an imine intermediate.
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Dioxobutanoate is added, and the mixture is heated to 60°C for 2 h under nitrogen.
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Acetic acid (1 mL per 10 mL ethanol) is introduced to catalyze cyclodehydration.
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Work-Up :
Reaction Optimization and Mechanistic Insights
Role of Acid Catalysis
The addition of acetic acid significantly enhances cyclodehydration by protonating the enolic intermediate, facilitating intramolecular nucleophilic attack and pyrrole ring closure. Excess acid (>1 mL) reduces yields due to side reactions (e.g., ester hydrolysis), as noted in.
Characterization and Analytical Data
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃) :
δ 2.41 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.92–3.98 (m, 2H, CH₂OH), 4.12–4.18 (m, 2H, NCH₂), 6.89–6.93 (d, J = 8.8 Hz, 2H, ArH), 7.24–7.28 (d, J = 8.8 Hz, 2H, ArH), 7.52–7.56 (m, 1H, ArH), 8.21–8.25 (d, J = 8.4 Hz, 1H, ArH), 12.32 (s, 1H, OH). -
¹³C NMR (100 MHz, CDCl₃) :
δ 21.5 (CH₃), 55.2 (OCH₃), 60.8 (NCH₂), 61.4 (CH₂OH), 113.7–160.2 (aromatic and carbonyl carbons).
Mass Spectrometry
Scalability and Industrial Feasibility
The protocol demonstrates scalability up to 50 mmol with consistent yields (70–72%). Key considerations include:
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Solvent Recovery : Ethanol is distilled and reused, reducing costs.
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Purification : Recrystallization avoids column chromatography, aligning with green chemistry principles.
Comparative Analysis of Alternative Routes
A photochromic synthesis route described in employs naphthoate esters and propargyl alcohols but is less efficient for introducing the 2-hydroxyethyl group. The MCR method offers superior atom economy (82% vs. 65%) and fewer steps (1 vs. 3).
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that chromeno-pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that modifications to the chromeno-pyrrole structure can enhance its potency against specific cancer types .
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property is crucial in developing treatments for diseases associated with oxidative damage .
The compound's biological activities extend beyond anticancer effects:
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier opens avenues for research into neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
Recent research has explored the use of chromeno-pyrrole derivatives in material science:
- Organic Photovoltaics : The electronic properties of these compounds make them suitable for applications in organic solar cells. Their ability to absorb light and convert it into electrical energy is being investigated .
- Sensors : The unique optical properties of chromeno-pyrroles allow their use in developing sensors for detecting environmental pollutants or biological markers .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various chromeno-pyrrole derivatives, including 2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutics .
Case Study 2: Antioxidant Properties
In an investigation published in Phytochemistry Reviews, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. Results indicated that it exhibited a higher radical scavenging activity than some known antioxidants, suggesting its potential as a dietary supplement or therapeutic agent to combat oxidative stress-related conditions .
Case Study 3: Organic Photovoltaics
Research conducted at a leading university explored the incorporation of chromeno-pyrrole derivatives into organic photovoltaic devices. The findings showed enhanced efficiency due to the compound's favorable energy levels and charge transport properties, paving the way for more efficient solar energy conversion technologies .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural diversity within this class arises from variations in substituents at positions 1 (aryl), 2 (alkyl/functionalized alkyl), and 7 (alkyl/halogen). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy, methyl) at position 1 generally improve yields (e.g., 72% for 7-chloro-1-(4-hydroxyphenyl)-2-phenethyl-... ), whereas bulky or electron-withdrawing substituents may reduce efficiency .
- Allyl groups at position 2 result in moderate yields (43%), likely due to steric hindrance during cyclization .
Thermal Stability :
- Halogenated derivatives (e.g., 7-Cl) exhibit higher melting points (>295°C), attributed to enhanced intermolecular interactions (e.g., dipole-dipole, C–H···π) .
Spectral Trends: Methoxy groups: NMR signals at δ 3.6–3.8 ppm confirm their presence, while IR peaks near 1250–1279 cm⁻¹ correlate with C–O stretching . Hydroxyethyl groups: Broad O–H stretches (~3370 cm⁻¹) and NMR signals for –CH2OH protons (δ 4.8–3.4 ppm) are diagnostic .
Table 2: Reaction Optimization Parameters
Biological Activity
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the chromeno-pyrrole class. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various studies and data.
Antibacterial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Escherichia coli comparable to that of gentamicin . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Chromeno-pyrrole derivatives have been studied for their anticancer potential. A notable finding is that certain derivatives show cytotoxic effects against various cancer cell lines, including HeLa and RD cells. These effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Neuroprotective Effects
Some studies suggest that chromeno-pyrrole compounds may possess neuroprotective properties. These effects could be linked to their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. Inhibition of this enzyme has been associated with improved cognitive function and potential therapeutic effects in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antibacterial Activity
In a comparative study, a series of chromeno-pyrrole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The most effective compound showed an MIC comparable to standard antibiotics like gentamicin .
| Compound Name | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 4 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of a specific chromeno-pyrrole derivative on HeLa cells revealed significant cell death at concentrations above 10 μM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
- Catalysts : Lewis acids (e.g., AlCl₃) improve cyclization efficiency in Friedel-Crafts steps .
- Temperature : Reactions often proceed at 80–100°C under reflux, but aldehydes with electron-withdrawing groups require shorter heating (15–20 min) .
- Yield optimization : Reported yields range from 43% to 86%, depending on substituent compatibility .
Q. How is structural characterization performed to confirm purity and identity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve signals for the chromeno-pyrrole core (δ 7.6–5.6 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm) .
- HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
- IR spectroscopy : Key peaks include C=O stretches (~1711 cm⁻¹) and O–H bonds (~3371 cm⁻¹) .
Q. What preliminary biological assays are used to screen its activity?
Methodological Answer:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Dose-response curves : IC₅₀ values are calculated to compare potency against structural analogs .
Advanced Research Questions
Q. How do substituents (e.g., hydroxyethyl vs. methoxy) influence structure-activity relationships (SAR)?
Methodological Answer:
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Comparative SAR studies : Replace the hydroxyethyl group with morpholino or pyridinyl moieties (see Table 1) .
Substituent Biological Activity Key Finding 2-Hydroxyethyl Moderate COX-2 inhibition Hydrophilicity enhances solubility but reduces membrane permeability 4-Methylpyridin-2-yl Improved anticancer IC₅₀ (12 µM vs. 25 µM) Aromatic stacking enhances target binding -
Computational modeling : DFT calculations predict electronic effects of methoxy groups on chromeno-pyrrole conjugation .
Q. What molecular targets or pathways are implicated in its mechanism of action?
Methodological Answer:
- Enzyme inhibition : Surface plasmon resonance (SPR) identifies binding to kinases (e.g., EGFR) with KD values ~10⁻⁷ M .
- Transcriptomic profiling : RNA-seq of treated cells reveals downregulation of NF-κB and MAPK pathways .
- Molecular docking : The hydroxyethyl group forms hydrogen bonds with COX-2’s Arg120 residue .
Q. How can contradictory data in literature (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Batch purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., by-products from incomplete cyclization) skew bioactivity results .
- Meta-analysis : Compare data across analogs (e.g., chloro vs. methoxy derivatives) to identify substituent-driven trends .
Q. What strategies are effective for synthesizing derivatives with enhanced stability or bioavailability?
Methodological Answer:
- Prodrug design : Acetylate the hydroxyethyl group to improve logP values (e.g., from 1.2 to 2.5) .
- Salt formation : React with HCl to form a hydrochloride salt, enhancing aqueous solubility by 3-fold .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) to sustain release over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
